molecular formula C15H21N5O3S2 B2422686 (4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone CAS No. 2320458-09-9

(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone

Cat. No.: B2422686
CAS No.: 2320458-09-9
M. Wt: 383.49
InChI Key: MKODDLBKPVSZEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .


Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Disposition and Metabolism in Humans

The disposition and metabolism of novel compounds, including those with complex structures such as (4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone, have been a subject of interest in pharmacokinetics studies. For instance, a study on the disposition and metabolism of a novel orexin 1 and 2 receptor antagonist highlights the importance of understanding how such compounds are processed in the human body. These studies typically involve assessing how a drug is absorbed, distributed, metabolized, and excreted, providing crucial information for further drug development and safety evaluation (Renzulli et al., 2011).

Effects on Learning and Memory

Research into the effects of receptor antagonists on learning and memory processes provides insights into the potential therapeutic applications of complex molecules. For example, studies examining the effects of mGlu1 and mGlu5 receptor antagonists on negatively reinforced learning shed light on how modifications to receptor activity can impact cognitive functions. These findings have implications for the development of treatments for cognitive disorders and highlight the broader applicability of studying specific molecular interactions (Gravius et al., 2005).

Treatment of Poisoning

The application of specific compounds in the treatment of poisoning cases, such as methanol ingestion, demonstrates the medical utility of understanding and utilizing chemical interactions. Fomepizole, a methylpyrazole derivative, serves as an example of how targeted molecular inhibition can be used to manage toxicological emergencies, preventing the adverse effects of toxic metabolites (Brown et al., 2001).

Anticoagulation in Hemodialysis

Research on the use of anticoagulants, such as MD 805, in patients undergoing hemodialysis illustrates the role of chemical compounds in improving treatment outcomes for patients with chronic conditions. These studies focus on the ability of specific molecules to modulate the coagulation process, enhancing the safety and effectiveness of hemodialysis treatment (Matsuo et al., 1986).

Oxidative Stress and Antioxidant Properties

Investigations into the antioxidant properties of compounds like methylsulfonylmethane (MSM) highlight the potential of specific molecules to mitigate oxidative stress. Such research is critical for developing interventions aimed at reducing the cellular damage associated with oxidative stress, with implications for a wide range of health conditions, from inflammation to aging (Nakhostin-Roohi et al., 2013).

Mechanism of Action

The mechanism of action of imidazole derivatives is diverse and depends on the specific compound. They have been reported to show a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Safety and Hazards

The safety and hazards of imidazole derivatives can vary widely depending on the specific compound. Some imidazole derivatives are used as drugs and have been thoroughly tested for safety, while others may be less well-studied .

Future Directions

Given the wide range of biological activities exhibited by imidazole derivatives, they continue to be an important area of research for the development of new drugs .

Properties

IUPAC Name

[4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]-(4-propylthiadiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O3S2/c1-3-4-12-13(24-18-17-12)14(21)20-8-5-11(6-9-20)25(22,23)15-16-7-10-19(15)2/h7,10-11H,3-6,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKODDLBKPVSZEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)N2CCC(CC2)S(=O)(=O)C3=NC=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.